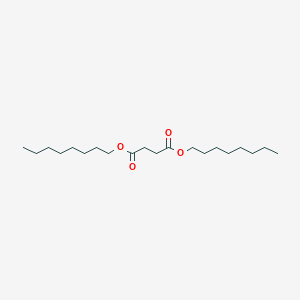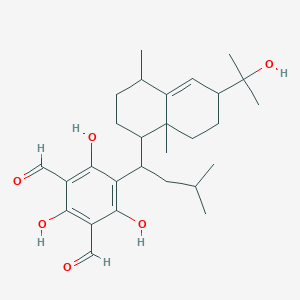
Macrocarpal E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Macrocarpal E is a naturally occurring compound belonging to the class of organic compounds known as eudesmane sesquiterpenoids. These compounds are characterized by their eudesmane skeleton, which is a specific type of sesquiterpenoid structure. This compound is primarily found in the leaves of Eucalyptus species, particularly Eucalyptus macrocarpa. It has garnered significant interest due to its potential biological activities, including antibacterial and antifungal properties .
作用机制
Target of Action
Macrocarpal E is a phloroglucinol dialdehyde diterpene derivative . It belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . These compounds are known to show several interesting biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase .
Mode of Action
Studies on similar compounds like macrocarpal b have shown that they can block the binding between certain receptors and their antibodies . This suggests that this compound might interact with its targets in a similar way, potentially inhibiting certain biochemical reactions or cellular processes.
Biochemical Pathways
For instance, it might interfere with the pathways involving HIV-RTase, aldose reductase, and glucosyltransferase
Result of Action
This compound has been found to have potent antibacterial activity . This suggests that it could potentially be used to treat bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been isolated from the leaves of Eucalyptus macrocarpa , suggesting that its production and activity might be influenced by factors such as the plant’s growth conditions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Macrocarpal E involves several steps, starting from simpler organic molecules. The process typically includes the formation of the eudesmane skeleton followed by the introduction of functional groups such as hydroxyl and aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, particularly the leaves of Eucalyptus species. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound, followed by purification techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
化学反应分析
Types of Reactions: Macrocarpal E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Macrocarpal E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying sesquiterpenoid synthesis and reactivity.
Biology: It has been studied for its potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: Research has explored its potential therapeutic applications, particularly in treating infections caused by bacteria and fungi.
Industry: It is used in the development of natural product-based pesticides and preservatives
相似化合物的比较
Macrocarpal A: Another eudesmane sesquiterpenoid with similar antibacterial properties.
Macrocarpal C: Known for its antifungal activity.
Macrocarpal B: Shares structural similarities but differs in its specific functional groups.
Uniqueness of Macrocarpal E: this compound is unique due to its specific combination of functional groups, which contribute to its distinct biological activities. Its ability to act as both an antibacterial and antifungal agent makes it a versatile compound for various applications .
属性
CAS 编号 |
142628-54-4 |
|---|---|
分子式 |
C28H40O6 |
分子量 |
472.6 g/mol |
IUPAC 名称 |
5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h12-18,21,31-34H,7-11H2,1-6H3/t16-,17+,18-,21-,28-/m1/s1 |
InChI 键 |
XJNGQIYBMXBCRU-RHUSKIKKSA-N |
SMILES |
CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
手性 SMILES |
C[C@@H]1CC[C@@H]([C@@]2(C1=C[C@H](CC2)C(C)(C)O)C)[C@@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
规范 SMILES |
CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
外观 |
Yellow powder |
同义词 |
Macrocarpal E |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that approximately 44% of the Eucalyptus globulus leaf extract comprises acylphloroglucinols. Could you elaborate on the significance of identifying these compounds, including Macrocarpal E, in a pharmaceutical context?
A2: Identifying acylphloroglucinols, like this compound, is significant due to the diverse biological activities associated with this class of compounds. Acylphloroglucinols are known to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, making them potentially valuable for pharmaceutical applications. Characterizing these compounds within the Eucalyptus globulus extract lays the groundwork for understanding its potential therapeutic benefits and contributes to the knowledge base required for obtaining an AMM (Autorisation de Mise sur le Marche), essential for developing new drugs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240217.png)
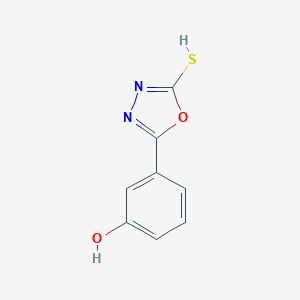
![2-amino-5-nitro-6-[(E)-2-phenylethenyl]-1H-pyrimidin-4-one](/img/structure/B240232.png)
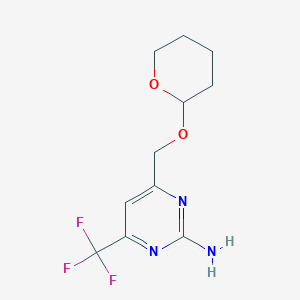
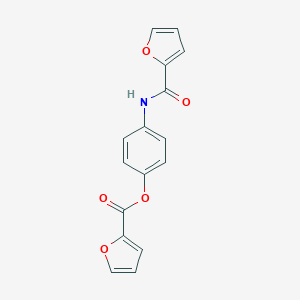
![2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione](/img/structure/B240247.png)
![5-acetyl-5H-pyrido[4,3-b]indole](/img/structure/B240251.png)
![5-benzyl-5H-pyrido[4,3-b]indole](/img/structure/B240252.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)


![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)
